molecular formula C17H20N4O B5507678 4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide

4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide

Cat. No.: B5507678
M. Wt: 296.37 g/mol
InChI Key: QQAVHBMMORVMPF-DEDYPNTBSA-N
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Description

4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylanilino group and a pyridinylmethylideneamino group attached to a butanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-14-5-2-7-16(11-14)19-10-4-8-17(22)21-20-13-15-6-3-9-18-12-15/h2-3,5-7,9,11-13,19H,4,8,10H2,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVHBMMORVMPF-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide typically involves the condensation of 3-methylaniline with pyridine-3-carbaldehyde, followed by the addition of butanamide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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